molecular formula C23H25ClN2O B4925914 [4-[(2-Chlorophenyl)methyl]-1-(quinolin-8-ylmethyl)piperidin-4-yl]methanol

[4-[(2-Chlorophenyl)methyl]-1-(quinolin-8-ylmethyl)piperidin-4-yl]methanol

Cat. No.: B4925914
M. Wt: 380.9 g/mol
InChI Key: JDDOMOIRPRCYDF-UHFFFAOYSA-N
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Description

[4-[(2-Chlorophenyl)methyl]-1-(quinolin-8-ylmethyl)piperidin-4-yl]methanol is a complex organic compound that features a piperidine ring substituted with a quinoline moiety and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(2-Chlorophenyl)methyl]-1-(quinolin-8-ylmethyl)piperidin-4-yl]methanol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using environmentally benign organoboron reagents and ensuring the reaction conditions are mild and functional group tolerant .

Chemical Reactions Analysis

Types of Reactions

[4-[(2-Chlorophenyl)methyl]-1-(quinolin-8-ylmethyl)piperidin-4-yl]methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The quinoline moiety can be reduced under specific conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a reduced quinoline derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

[4-[(2-Chlorophenyl)methyl]-1-(quinolin-8-ylmethyl)piperidin-4-yl]methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of [4-[(2-Chlorophenyl)methyl]-1-(quinolin-8-ylmethyl)piperidin-4-yl]methanol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    [4-(2-Chlorophenyl)-1-(quinolin-8-yl)piperidine]: Similar structure but lacks the hydroxyl group.

    [4-(2-Chlorophenyl)-1-(quinolin-8-ylmethyl)piperidine]: Similar structure but lacks the hydroxyl group and has a different substitution pattern.

Uniqueness

The presence of the hydroxyl group in [4-[(2-Chlorophenyl)methyl]-1-(quinolin-8-ylmethyl)piperidin-4-yl]methanol adds to its chemical reactivity and potential biological activity. This makes it a unique compound with distinct properties compared to its analogs .

Properties

IUPAC Name

[4-[(2-chlorophenyl)methyl]-1-(quinolin-8-ylmethyl)piperidin-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O/c24-21-9-2-1-5-19(21)15-23(17-27)10-13-26(14-11-23)16-20-7-3-6-18-8-4-12-25-22(18)20/h1-9,12,27H,10-11,13-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDOMOIRPRCYDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CC2=CC=CC=C2Cl)CO)CC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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